molecular formula C7H11F5O3S B2405308 2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate CAS No. 2344681-60-1

2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate

Cat. No.: B2405308
CAS No.: 2344681-60-1
M. Wt: 270.21
InChI Key: CAFUNDPONPMYSK-UHFFFAOYSA-N
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Description

2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H11F5O3S. It is known for its unique structural properties, which include the presence of both difluoro and trifluoromethanesulfonate groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate typically involves the reaction of 2,3-difluoro-2,3-dimethylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored and controlled to maintain optimal conditions for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: It can also participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield products where the trifluoromethanesulfonate group is replaced by a nucleophile .

Scientific Research Applications

2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The difluoro groups enhance the reactivity of the compound by stabilizing the transition state during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-2,3-dimethylbutyl trifluoromethanesulfonate is unique due to the specific positioning of the difluoro groups and the presence of the trifluoromethanesulfonate group. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

(2,3-difluoro-2,3-dimethylbutyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F5O3S/c1-5(2,8)6(3,9)4-15-16(13,14)7(10,11)12/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFUNDPONPMYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(COS(=O)(=O)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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